molecular formula C17H18N4O3 B4990763 2-{3-[3-(4,6-dimethoxy-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol

2-{3-[3-(4,6-dimethoxy-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol

Cat. No. B4990763
M. Wt: 326.35 g/mol
InChI Key: YRBHCCZWJRSYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[3-(4,6-dimethoxy-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol, commonly known as DMPE, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DMPE belongs to the class of pyrazole derivatives and has been reported to possess various biological activities.

Mechanism of Action

DMPE exerts its biological activities through various mechanisms of action. It has been reported to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. DMPE has also been shown to scavenge free radicals and protect against oxidative stress. In addition, DMPE has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DMPE has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in animal models of inflammation. DMPE has also been shown to reduce oxidative stress and protect against neuronal damage in animal models of neurodegenerative diseases. In addition, DMPE has been reported to inhibit cell proliferation and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

DMPE has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various experimental conditions. DMPE is also readily available and can be purchased from chemical suppliers. However, one limitation of DMPE is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of DMPE. One potential area of research is the development of DMPE derivatives with improved solubility and bioavailability. Another area of research is the investigation of DMPE's potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Furthermore, the mechanisms of action of DMPE need to be further elucidated to fully understand its therapeutic potential. Overall, DMPE holds great promise as a potential therapeutic agent and warrants further investigation.

Synthesis Methods

DMPE can be synthesized through a multi-step process that involves the reaction of 4,6-dimethoxy-2-pyrimidinecarboxaldehyde and 3-bromoacetophenone to form the intermediate 3-(4,6-dimethoxy-2-pyrimidinyl)-1-(3-bromo-phenyl)prop-2-en-1-one. The intermediate is then reacted with hydrazine hydrate and ethanol to yield DMPE.

Scientific Research Applications

DMPE has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. DMPE has also been shown to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[3-[3-(4,6-dimethoxypyrimidin-2-yl)phenyl]pyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-23-15-11-16(24-2)19-17(18-15)13-5-3-4-12(10-13)14-6-7-21(20-14)8-9-22/h3-7,10-11,22H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBHCCZWJRSYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C2=CC=CC(=C2)C3=NN(C=C3)CCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.